molecular formula C17H17NO4 B2596461 4-(2-Isopropyl-5-methyl-phenoxy)-3-nitro-benzaldehyde CAS No. 571153-23-6

4-(2-Isopropyl-5-methyl-phenoxy)-3-nitro-benzaldehyde

Cat. No.: B2596461
CAS No.: 571153-23-6
M. Wt: 299.326
InChI Key: PRRGXOYMRFGKCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(2-Isopropyl-5-methyl-phenoxy)-3-nitro-benzaldehyde” is a chemical compound with the molecular formula C17H17NO4 and a molecular weight of 299.32 . It is used for research purposes .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a predicted melting point of 165.50° C, a predicted boiling point of 397.2° C at 760 mmHg, a predicted density of 1.2 g/cm^3, and a predicted refractive index of n20D 1.60 .

Scientific Research Applications

Synthesis and Polymerization

The compound 4-(2-Isopropyl-5-methyl-phenoxy)-3-nitro-benzaldehyde and its derivatives have been actively researched in the synthesis of novel materials. For instance, phenoxy ring-substituted isopropyl phenylcyanoacrylates were prepared and copolymerized with styrene. These compounds were synthesized through the Knoevenagel condensation of phenoxy ring-substituted benzaldehydes and isopropyl cyanoacetate. The resulting acrylates displayed thermal decomposition in two steps and were characterized by various spectroscopic techniques (Whelpley et al., 2022).

Properties

IUPAC Name

4-(5-methyl-2-propan-2-ylphenoxy)-3-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-11(2)14-6-4-12(3)8-17(14)22-16-7-5-13(10-19)9-15(16)18(20)21/h4-11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRGXOYMRFGKCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OC2=C(C=C(C=C2)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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